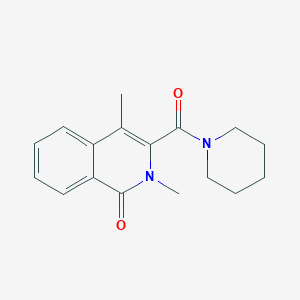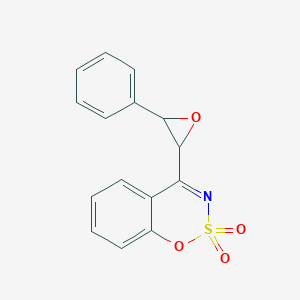![molecular formula C21H23NO4S2 B14388457 N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine CAS No. 88389-30-4](/img/structure/B14388457.png)
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine is a complex organic compound with the chemical formula C₂₂H₂₅NO₄S₂. This compound is part of a group of stereoisomers and is known for its unique structural properties, which include a benzoylsulfanyl group and a phenylpropanoyl group attached to an L-cysteine backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine typically involves multi-step organic reactions. One common method includes the use of benzoyl chloride and thiol-containing compounds to introduce the benzoylsulfanyl group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine involves its interaction with specific molecular targets. The benzoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-L-methionine: Similar in structure but contains a methionine backbone instead of cysteine.
Benzoylthiamine monophosphate: Contains a benzoyl group and is used in different biological contexts.
Uniqueness
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoylsulfanyl and phenylpropanoyl groups attached to an L-cysteine backbone makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
88389-30-4 |
|---|---|
Molekularformel |
C21H23NO4S2 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2R)-2-[[2-(benzoylsulfanylmethyl)-3-phenylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H23NO4S2/c1-27-14-18(20(24)25)22-19(23)17(12-15-8-4-2-5-9-15)13-28-21(26)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,22,23)(H,24,25)/t17?,18-/m0/s1 |
InChI-Schlüssel |
YCFNQGYKQMBQGT-ZVAWYAOSSA-N |
Isomerische SMILES |
CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)
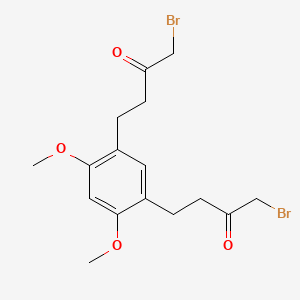
![Bicyclo[4.1.0]heptane, 3-ethenyl-](/img/structure/B14388397.png)
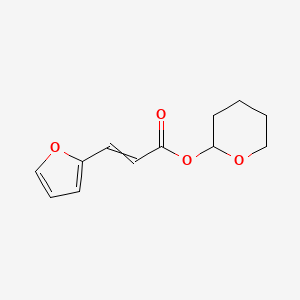
![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)

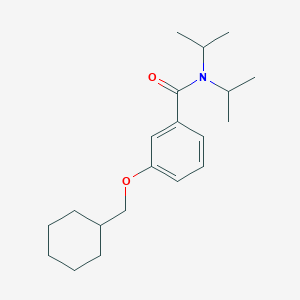
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
